molecular formula C8H7NO3 B8452924 2,3-Dihydro-7-nitrobenzofuran CAS No. 17403-48-4

2,3-Dihydro-7-nitrobenzofuran

Cat. No.: B8452924
CAS No.: 17403-48-4
M. Wt: 165.15 g/mol
InChI Key: UWGHHWCSTCOGRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Dihydro-7-nitrobenzofuran is a benzofuran derivative of interest in various chemical and pharmaceutical research applications. Researchers value this compound as a potential synthetic intermediate or building block for the development of more complex molecules. Its core structure, featuring a fused benzene and furan ring system, is a common motif in medicinal chemistry. The nitro group at the 7-position offers a site for further functionalization through reduction or nucleophilic substitution reactions, allowing for the creation of diverse compound libraries. This product is intended for research and development purposes in a controlled laboratory environment. It is supplied as a high-purity solid and should be handled by qualified personnel with appropriate safety measures, including the use of personal protective equipment. Note: The specific research applications, mechanism of action, and spectral data for this particular compound should be confirmed from specialized chemical databases or primary scientific literature. For Research Use Only (RUO). Not for human or veterinary diagnosis or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

17403-48-4

Molecular Formula

C8H7NO3

Molecular Weight

165.15 g/mol

IUPAC Name

7-nitro-2,3-dihydro-1-benzofuran

InChI

InChI=1S/C8H7NO3/c10-9(11)7-3-1-2-6-4-5-12-8(6)7/h1-3H,4-5H2

InChI Key

UWGHHWCSTCOGRB-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C1C=CC=C2[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies for 2,3 Dihydro 7 Nitrobenzofuran

Direct Nitration Strategies

The introduction of a nitro group onto the aromatic ring of 2,3-dihydrobenzofuran (B1216630) via electrophilic aromatic substitution is a primary strategy for the synthesis of 2,3-Dihydro-7-nitrobenzofuran. The success of this approach hinges on controlling the regioselectivity of the nitration reaction.

Electrophilic Nitration of Dihydrobenzofuran Precursors

Electrophilic nitration involves the reaction of the aromatic ring with a nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid. This combination generates the highly electrophilic nitronium ion (NO₂⁺), which then attacks the electron-rich benzene (B151609) ring of the 2,3-dihydrobenzofuran molecule. The reaction proceeds through a carbocation intermediate, known as a Wheland intermediate or arenium ion, which subsequently loses a proton to restore aromaticity and yield the nitro-substituted product. nih.gov

The general mechanism for the nitration of an aromatic compound is as follows:

Generation of the nitronium ion: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

Attack of the aromatic ring on the nitronium ion to form the arenium ion.

Deprotonation of the arenium ion by a weak base (e.g., H₂O or HSO₄⁻) to form the nitroaromatic compound.

The specific conditions for the nitration of 2,3-dihydrobenzofuran, such as temperature and reaction time, are crucial in determining the yield and isomeric distribution of the products.

Regioselective Nitro Group Introduction

The directing effects of the substituents on the benzene ring of 2,3-dihydrobenzofuran play a critical role in determining the position of the incoming nitro group. The oxygen atom of the dihydrofuran ring is an activating, ortho-, para-directing group due to its ability to donate a lone pair of electrons to the aromatic system through resonance. Conversely, the alkyl portion of the dihydrofuran ring can be considered weakly activating.

This directing effect would typically favor substitution at the 4, 5, and 6-positions. However, the synthesis of the specific isomer, this compound, indicates that substitution at the 7-position is achievable. This regioselectivity can be influenced by several factors, including steric hindrance and the specific nitrating agent used. For instance, the synthesis of 2-methyl-7-nitro-2,3-dihydro-1-benzofuran has been reported, demonstrating that nitration at the 7-position is feasible. nih.gov Precise control of reaction conditions is paramount to favor the formation of the desired 7-nitro isomer over other potential isomers.

Table 1: Factors Influencing Regioselectivity in Nitration
FactorInfluence on Regioselectivity
Directing Groups The oxygen of the dihydrofuran ring is an ortho-, para-director, activating the 4, 5, and 6-positions.
Steric Hindrance The dihydrofuran ring and any substituents on it can sterically hinder attack at adjacent positions.
Nitrating Agent The choice of nitrating agent and solvent can affect the electrophilicity and steric bulk of the active species.
Reaction Temperature Temperature can influence the kinetic versus thermodynamic control of the product distribution.

Cyclization and Rearrangement-Based Syntheses

An alternative to direct nitration involves the construction of the this compound ring system from acyclic precursors that already contain the nitro group in the desired position. These methods often involve intramolecular cyclization or rearrangement reactions as the key bond-forming steps.

Intramolecular Cyclization Reactions

Intramolecular cyclization strategies typically involve a precursor molecule containing both a phenolic hydroxyl group and a suitably functionalized side chain that can react to form the dihydrofuran ring. For the synthesis of this compound, this would involve a nitro-substituted phenol.

A common approach is the intramolecular Williamson ether synthesis, where an alkoxide formed from a phenol attacks an electrophilic carbon atom within the same molecule to form the ether linkage of the dihydrofuran ring. For example, the cyclization of a 2-allyl-6-nitrophenol derivative could potentially yield the target compound. The reaction is typically promoted by a base to deprotonate the phenol.

Thermal Rearrangements in Benzofuran (B130515) Ring Formation

Thermal rearrangements, particularly the Claisen rearrangement, are powerful tools for the synthesis of substituted phenols, which can then undergo cyclization to form dihydrobenzofurans. The aromatic Claisen rearrangement involves the thermal rearrangement of an allyl phenyl ether to an ortho-allylphenol. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.comlibretexts.orglibretexts.org

For the synthesis of this compound, this strategy would start with a 2-nitrophenyl allyl ether. Upon heating, this ether would undergo a organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement to produce 2-allyl-6-nitrophenol. This intermediate can then be cyclized to form the dihydrobenzofuran ring. The cyclization step can often be acid-catalyzed.

Synthesis via o-Methallyl-oxynitrobenzene Intermediates

A specific application of rearrangement and cyclization is the synthesis of 2,3-dihydro-2,2-dimethyl-7-nitrobenzofuran, a derivative of the target compound. A known process starts with the reaction of o-nitrophenol with a methallyl halide to form 1-methallyloxy-2-nitrobenzene. google.com

This intermediate then undergoes a thermal rearrangement at temperatures between 150 and 200°C to yield the isomeric 2-nitro-6-methallylphenol. google.com The final step is the acid-catalyzed cyclization of this rearranged intermediate to form 2,3-dihydro-2,2-dimethyl-7-nitrobenzofuran. google.com This multi-step process effectively installs the nitro group at the desired position prior to the formation of the dihydrofuran ring.

Table 2: Key Intermediates in Cyclization and Rearrangement Syntheses
Synthetic RouteKey IntermediateSubsequent Reaction
Intramolecular Cyclization 2-allyl-6-nitrophenol derivativeBase-promoted ring closure
Thermal Rearrangement 2-Nitrophenyl allyl etherClaisen rearrangement followed by cyclization
o-Methallyl-oxynitrobenzene 1-Methallyloxy-2-nitrobenzeneThermal rearrangement to 2-nitro-6-methallylphenol, then acid-catalyzed cyclization

Reductive and Oxidative Transformations in Synthesis Sequences

Reductive and oxidative reactions are fundamental in the synthesis of 2,3-dihydrobenzofuran derivatives, enabling crucial functional group interconversions. These transformations are often key steps in multi-step sequences designed to build the target molecular architecture.

The reduction of a nitro group to an amine is a pivotal transformation, as the resulting amino derivative, such as 2,3-dihydrobenzofuran-7-amine, serves as a versatile precursor for further functionalization. The nitro group in compounds like this compound can be effectively reduced to a primary amine using various established methods. This conversion is one of the most common and important reactions in organic synthesis, with numerous reagents and catalytic systems available to achieve high yields and chemoselectivity. google.comwikipedia.org

Common industrial and laboratory-scale methods include catalytic hydrogenation and the use of metals in acidic media. wikipedia.org Catalytic hydrogenation often employs catalysts such as Palladium-on-carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney nickel under a hydrogen atmosphere. wikipedia.org These methods are generally clean and efficient. Alternatively, reduction can be achieved using metals like iron, zinc, or tin in the presence of an acid, such as hydrochloric acid or acetic acid. wikipedia.org For more sensitive substrates, other reagents like sodium borohydride in the presence of a catalyst or trichlorosilane with an organic base can be utilized to ensure the selective reduction of the nitro group without affecting other functional groups present in the molecule. google.comjsynthchem.com

The compound 2-methyl-7-nitro-2,3-dihydrobenzofuran is a known intermediate for the synthesis of 2-methyl-2,3-dihydrobenzofuran-7-amine, highlighting the practical application of this reductive step. nih.gov

Table 1: Common Reagents for Nitro Group Reduction

Reagent/System Typical Conditions Notes
Catalytic Hydrogenation (H₂, Pd/C, PtO₂) Hydrogen gas pressure, various solvents (e.g., Ethanol, Ethyl Acetate) Highly efficient, clean reaction byproducts.
Iron (Fe) in Acidic Media Refluxing acetic acid or aqueous HCl Cost-effective, widely used in industry.
Tin(II) Chloride (SnCl₂) Concentrated HCl, room temperature or gentle heating A classic method for aromatic nitro group reduction.
Sodium Borohydride (NaBH₄) / Catalyst Requires a catalyst (e.g., Ni(PPh₃)₄) as NaBH₄ alone is ineffective. jsynthchem.com Offers milder reaction conditions.

The synthesis of highly functionalized 2,3-dihydrobenzofurans often relies on sequential C-H functionalization reactions. acs.org This strategy involves a series of steps where different functional groups are introduced or modified in a specific order to build molecular complexity. This approach provides a powerful and efficient pathway to derivatives that would be difficult to access through other means. An example of this is the enantioselective synthesis of complex 2,3-dihydrobenzofurans through sequential C-H functionalization, demonstrating how multiple, ordered steps can lead to highly specific and valuable final products. acs.org

Catalytic Approaches in Dihydrobenzofuran Synthesis

Catalysis plays a crucial role in the modern synthesis of dihydrobenzofurans, offering efficient, selective, and often more environmentally benign routes compared to stoichiometric methods. Both acid and transition-metal catalysis are widely employed.

Acid-catalyzed cyclization is a common method for constructing the benzofuran and dihydrobenzofuran ring systems. wuxiapptec.com This process typically involves the intramolecular reaction of a suitably substituted phenol derivative. For instance, the cyclization of an acetal precursor can be promoted by a Brønsted acid or a Lewis acid. wuxiapptec.comnih.gov

The mechanism often begins with the protonation of a functional group, such as an acetal or alcohol, under acidic conditions, leading to the formation of a reactive intermediate like an oxonium ion. wuxiapptec.com This intermediate is then attacked by the nucleophilic aromatic ring in an intramolecular cyclization step. Subsequent elimination of a small molecule, such as water or methanol, yields the heterocyclic ring. wuxiapptec.com Polyphosphoric acid (PPA) is a frequently used catalyst for these types of cyclizations, often requiring elevated temperatures to drive the reaction. wuxiapptec.com The choice of acid catalyst can be critical for the reaction's success and regioselectivity. wuxiapptec.comnih.gov

Table 2: Examples of Acid Catalysts in Furan (B31954) Ring Synthesis

Acid Catalyst Precursor Type Description
Polyphosphoric Acid (PPA) Phenyl ether acetals Promotes intramolecular cyclization via an oxonium ion intermediate. wuxiapptec.com
Acetic Acid Benzoquinones Used in one-pot protocols to generate benzofuran derivatives. nih.gov

Palladium catalysis is a cornerstone of modern organic synthesis and provides powerful tools for constructing dihydrobenzofuran and related heterocyclic structures. cnr.it These methods often involve the formation of carbon-carbon and carbon-oxygen bonds through various cross-coupling and cyclization reactions.

One prominent strategy is the palladium-catalyzed intramolecular C-H activation/C-O cyclization of phenol derivatives. acs.org This approach allows for the direct formation of the dihydrobenzofuran ring from precursors like diaryl ethers without the need for pre-functionalized starting materials. cnr.it Another powerful method is the Heck reaction, which can be used to form the dihydrobenzofuran scaffold. For example, an enantioselective Pd-catalyzed Heck/Cacchi reaction sequence has been developed to synthesize 2,3-dihydrobenzofuran derivatives in excellent yields. rsc.org Similarly, cascade reactions involving a palladium-catalyzed Heck/intermolecular C–H alkylation provide another efficient route. rsc.org These reactions showcase the versatility of palladium catalysis in creating complex molecular architectures from relatively simple starting materials. rsc.orgelsevier.es

Table 3: Selected Palladium-Catalyzed Reactions for Dihydrobenzofuran Synthesis

Reaction Type Catalyst/Ligand System Key Features
Heck/Cacchi Reaction Pd₂(dba)₃·CHCl₃ / N-Me–Xu₃ Enantioselective synthesis with excellent yields (84–97%). rsc.org
Annulation Reaction Pd(OAc)₂ / CuCl₂ Cyclization of alkenyl ethers and alkynyl oxime ethers. rsc.org
C-H Activation/C-O Cyclization Pd(0)/Pd(II) Practical method using air as the oxidant. acs.org

Chemical Reactivity and Transformations of 2,3 Dihydro 7 Nitrobenzofuran

Reactivity Profile of the Nitro Moiety

The nitro group (-NO₂) at the 7-position is the most influential functional group in the molecule, profoundly affecting its electronic properties and reactivity.

The nitro group is a powerful electron-withdrawing group due to both resonance and inductive effects. researchgate.net Its presence significantly deactivates the aromatic ring, making it less susceptible to electrophilic substitution and more susceptible to nucleophilic attack. The nitrogen atom in the nitro group bears a formal positive charge, which draws electron density from the attached benzofuran (B130515) system. youtube.com This electron-withdrawing nature can influence the electronic distribution and stability of the entire molecule. svedbergopen.com

This effect modifies the electron density of the benzofuran core, which can impact solubility and potential receptor binding affinity in various applications. svedbergopen.com The strong π-electron interactions between the nitro group and the aromatic ring can lead to a decrease in the aromatic character of the system. researchgate.net

Table 1: Influence of Nitro Group on Physicochemical Properties
PropertyInfluence of Nitro GroupRationale
Aromatic Ring ReactivityDecreased reactivity towards electrophiles; Increased reactivity towards nucleophilesStrong electron-withdrawing nature deactivates the ring. researchgate.net
SolubilityLikely reduced solubility in non-polar solventsThe introduction of the polar nitro group increases overall polarity.
Melting PointMay increase melting point compared to the unsubstituted analogIncreased polarity can lead to stronger intermolecular interactions.

A primary and synthetically useful transformation of the nitro group is its reduction to an amino group (-NH₂). This conversion dramatically alters the electronic properties of the molecule, as the amino group is a strong electron-donating group. The resulting compound, 7-amino-2,3-dihydrobenzofuran, is a valuable intermediate in the synthesis of various more complex molecules.

The reduction can be achieved using a variety of standard reducing agents. Common methods include catalytic hydrogenation (e.g., using hydrogen gas with a palladium-on-carbon catalyst) or chemical reduction with metals in acidic media (e.g., tin or iron in hydrochloric acid). The choice of reagent can depend on the presence of other functional groups in the molecule that might also be susceptible to reduction.

Table 2: Common Reagents for Nitro Group Reduction
Reagent/SystemTypical ConditionsNotes
H₂, Pd/CMethanol or Ethanol solvent, room temperature to mild heatingA clean and efficient method, widely used in organic synthesis.
Fe, HCl or NH₄ClAqueous/alcoholic solvent, refluxA classic and cost-effective method for aromatic nitro group reduction.
SnCl₂, HClConcentrated HCl, often with heatingEffective for the reduction of aromatic nitro compounds.

Transformations Involving the Dihydrofuran Ring

The dihydrofuran portion of the molecule also possesses distinct reactivity, although it is influenced by the attached aromatic system.

While the dihydrofuran ring is relatively stable, it can undergo ring-opening reactions under certain conditions, such as with strong acids or bases, or through specific catalytic processes. For instance, Lewis acid-catalyzed ring-opening has been demonstrated for related dihydrofuran acetals, leading to the formation of new carbocyclic structures through benzannulation. mdpi.com

Furthermore, the electron-deficient nature of the benzofuran system, enhanced by the nitro group, makes it a substrate for dearomatization reactions. These reactions convert the planar, aromatic system into a non-aromatic, three-dimensional structure. Dearomative cycloadditions, for example, have been successfully performed on 2-nitrobenzofurans, highlighting the ability of the nitro group to activate the system toward such transformations. nih.gov

The carbonyl carbon in aldehydes and ketones is an electrophile that reacts with a wide range of nucleophiles. masterorganicchemistry.comyoutube.com This process, known as nucleophilic addition, involves the attack of a nucleophile on the partially positive carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral intermediate. masterorganicchemistry.comyoutube.com The rate of this reaction is influenced by both steric and electronic factors; aldehydes are generally more reactive than ketones due to less steric hindrance and greater electrophilicity of the carbonyl carbon. youtube.com

In the context of 2,3-Dihydro-7-nitrobenzofuran, the strong electron-withdrawing effect of the nitro group makes the aromatic ring electron-poor. This can render certain positions on the ring susceptible to nucleophilic aromatic substitution, although this is less common than reactions involving the nitro group itself. More relevant are dearomative Michael additions, where a nucleophile adds to the C2-C3 bond of the furan (B31954) ring system, a process that has been demonstrated for 2-nitrobenzofurans under organocatalytic conditions. rsc.org This type of reaction converts the aromatic heterocycle into a chiral 2,3-disubstituted-2,3-dihydrobenzofuran derivative. rsc.org

Cycloaddition Chemistry

The electron-deficient nature of nitro-substituted benzofurans makes them excellent partners in cycloaddition reactions. researchgate.net In these reactions, the nitrobenzofuran can act as the electron-poor component (dienophile or dipolarophile), reacting with an electron-rich partner to form new cyclic structures.

For example, 2-nitrobenzofurans have been shown to participate in diastereo- and enantioselective dearomative formal [3+2] cycloaddition reactions with isocyanoacetate esters. nih.gov This reaction constructs a tricyclic system containing the 2,3-dihydrobenzofuran (B1216630) scaffold. Similarly, nitrobenzofurans can act as dienophiles in polar Diels-Alder reactions, reacting with various dienes to form initial cycloadducts which can then undergo further transformations. researchgate.net These cycloaddition strategies provide powerful methods for the rapid construction of complex polycyclic molecules from the relatively simple nitrobenzofuran starting material.

Polar Thermal Diels-Alder Reactions

The Diels-Alder reaction is a powerful tool for constructing six-membered rings wikipedia.orgebsco.com. In the context of nitrobenzofurans, the heterocyclic ring acts as the dienophile ("diene lover") in a normal-electron-demand Diels-Alder reaction, where the diene is electron-rich and the dienophile is electron-poor wikipedia.orgpressbooks.pub.

Aromatic five-membered heterocycles like furan are typically electron-rich and thus tend to participate as the diene component in Diels-Alder reactions nih.gov. However, the introduction of a potent electron-withdrawing group, such as a nitro group at the C2 position, reverses this reactivity. This substituent significantly lowers the energy of the π-system's Lowest Unoccupied Molecular Orbital (LUMO), enhancing its electrophilicity and making the C2-C3 double bond of the furan ring behave as a reactive dienophile sciforum.net. This induced dienophilic character allows 2-nitrobenzofuran to react efficiently with various electron-rich dienes under thermal conditions sciforum.netsciforum.net. The reaction sequence often involves the initial [4+2] cycloaddition followed by the extrusion of the nitro group (as nitrous acid) under the thermal conditions, which provides a straightforward method for synthesizing dibenzofuran ring systems sciforum.net.

The dienophilic nature of 2-nitrobenzofuran has been demonstrated in its thermal reactions with several dienes. For instance, when heated with moderately activated dienes like isoprene in a sealed tube, 2-nitrobenzofuran undergoes cycloaddition to afford a mixture of isomeric cycloadducts sciforum.netresearchgate.net. The reaction with more electron-rich dienes, such as 1-diethylamino-3-tert-butyldimethylsiloxy-1,3-butadiene (Rawal's diene), also proceeds to give the corresponding Diels-Alder adducts sciforum.net. These reactions typically require elevated temperatures (150-200 °C) and are carried out in a solvent like benzene (B151609) sciforum.net. The primary cycloadducts are often intermediates that can undergo subsequent elimination of nitrous acid to yield aromatic dibenzofuran products sciforum.net.

Table 1: Thermal Diels-Alder Reactions of 2-Nitrobenzofuran (1) with Various Dienes
DieneConditionsProductsYieldReference
Isoprene (2)Benzene, 150-200 °C, 72 hMixture of isomeric cycloadducts (5a and 5b)Reasonable sciforum.net
1-N-acetyl-N-propyl-1,3-butadiene (3)ThermalDiels-Alder AdductsN/A sciforum.net
Rawal's diene (4)ThermalDiels-Alder AdductsN/A sciforum.net

Asymmetric Dearomative [3+2]-Cycloaddition Reactions

Asymmetric dearomative [3+2]-cycloaddition reactions represent a highly efficient strategy for constructing complex chiral molecules containing the 2,3-dihydrobenzofuran motif mdpi.com. In these reactions, 2-nitrobenzofuran serves as an electrophilic 2π component that reacts with a 3-atom component (a 1,3-dipole or its equivalent), leading to five-membered rings fused to the benzofuran core mdpi.comresearchgate.netresearchgate.net. The development of organocatalysis has been crucial for controlling the stereochemistry of these transformations acs.org.

Hydrogen-Bonding Catalysis: Bifunctional organocatalysts, particularly those derived from cinchona alkaloids and featuring a hydrogen-bond-donating motif like a squaramide or thiourea, are highly effective in promoting these reactions mdpi.comrsc.org. The catalyst operates through a dual-activation mechanism. The H-bonding moiety (e.g., squaramide) activates the 2-nitrobenzofuran by binding to the nitro group, lowering its LUMO and increasing its electrophilicity mdpi.comnih.gov. Simultaneously, the basic site of the catalyst (e.g., the quinuclidine nitrogen of the cinchona alkaloid) deprotonates the precursor to the 1,3-dipole (such as an isatin imine), facilitating the formation of the reactive species (e.g., an azomethine ylide) mdpi.comnih.gov. This dual activation within a chiral scaffold brings the reactants together in a highly organized, asymmetric transition state, enabling excellent stereocontrol mdpi.comnih.gov.

N-Heterocyclic Carbene (NHC) Catalysis: NHC catalysis offers a distinct activation mode for dearomative reactions involving 2-nitrobenzofurans rsc.orgrsc.org. NHCs can react with α,β-unsaturated aldehydes (enals) to generate chiral homoenolate equivalents rsc.orgrsc.org. This reactive intermediate then acts as a nucleophile, attacking the electron-deficient 2-nitrobenzofuran in a dearomative Michael addition. This process leads to the formation of biologically relevant heterocyclic products with high yields and stereoselectivities rsc.orgrsc.org. The reaction is compatible with various substituted 2-nitrobenzofurans, demonstrating the versatility of this organocatalytic approach rsc.org.

The organocatalytic asymmetric [3+2]-cycloaddition reactions of 2-nitrobenzofurans exhibit a broad substrate scope with excellent stereocontrol.

Substrate Scope: A wide range of substituted 2-nitrobenzofurans can be employed, including those with either electron-donating or electron-withdrawing groups at various positions (C5, C6, or C7) on the benzene ring acs.orgnih.gov. These substitutions are generally well-tolerated, providing the desired cycloadducts in good to high yields rsc.orgnih.gov. Similarly, the reaction partners can be varied. For example, reactions with isocyanoacetate esters, isatin-derived Morita-Baylis-Hillman carbonates, and various isatin imines have been successfully developed acs.orgacs.orgresearchgate.net.

Stereocontrol: A key feature of these reactions is the high level of stereocontrol. Using chiral organocatalysts, products are often obtained with excellent diastereoselectivity (>20:1 dr) and high enantioselectivity (up to 99% ee) acs.orgresearchgate.net. This precise control allows for the construction of multiple contiguous stereocenters, including spiro-quaternary centers, in a single step acs.org. The choice of catalyst is crucial; for instance, a squaramide-based cinchona alkaloid derivative can efficiently promote the reaction and ensure high stereoselectivity mdpi.com.

Table 2: Examples of Asymmetric Dearomative [3+2]-Cycloadditions with 2-Nitrobenzofuran
Reaction PartnerCatalyst TypeYieldDiastereomeric Ratio (dr)Enantiomeric Excess (ee)Reference
Isatin-derived MBH CarbonateModified Cinchona Alkaloidup to 99%>20:1up to 98% acs.org
N-2,2,2-trifluoroethyl-substituted Isatin IminesSquaramide-Cinchona AlkaloidHighExcellentExcellent mdpi.comnih.gov
α-Aryl-α-isocyanoacetate EstersCupreine-ether OrganocatalystGood>20:1up to 99% acs.orgnih.gov
α,β-Unsaturated AldehydesN-Heterocyclic Carbene (NHC)Good to highExcellentExcellent rsc.org
3-Isothiocyanato OxindolesChiral bis(oxazoline)/Zn(OTf)₂N/AExcellentExcellent nih.gov

The reaction between 2-nitrobenzofurans and isatin imines is a well-established method for synthesizing structurally diverse spiro-fused polyheterocyclic compounds that contain oxindole, pyrrolidine, and dihydrobenzofuran motifs researchgate.net. This organocatalytic 1,3-dipolar cycloaddition is typically catalyzed by a bifunctional squaramide derived from a cinchona alkaloid mdpi.comresearchgate.net.

The reaction is initiated by the deprotonation of the N-2,2,2-trifluoroethyl-substituted isatin imine by the basic quinuclidine moiety of the catalyst, which generates an azomethine ylide mdpi.comnih.gov. Concurrently, the squaramide part of the catalyst activates the 2-nitrobenzofuran via hydrogen bonding mdpi.comnih.gov. This brings the two activated components together, and the azomethine ylide undergoes a [3+2]-cycloaddition with the C2-C3 double bond of the nitrobenzofuran mdpi.com. This process occurs with high stereoselectivity, yielding complex products with four contiguous stereocenters researchgate.net. The reaction tolerates a variety of substituents on both the isatin imine and the 2-nitrobenzofuran, making it a versatile tool for creating molecular diversity mdpi.comnih.gov.

With Sulfur Ylides

The reaction of nitro-substituted benzofuran systems with sulfur ylides represents a potent method for constructing complex heterocyclic frameworks. While a direct reaction with this compound is not extensively detailed, the reactivity can be inferred from reactions with closely related precursors such as (E)-2-(2-nitrovinyl)phenols. A one-pot reaction involving (E)-2-(2-nitrovinyl)phenols, sulfur ylides, and alkynes leads to the formation of polysubstituted dibenzofuran acrylate derivatives. acs.orgscispace.com This transformation proceeds under mild conditions without the need for a metal catalyst. The reaction is initiated by the sulfur ylide, which engages in a [4+1]/[4+2] annulation cascade. This process highlights the utility of sulfur ylides in initiating complex cyclizations with nitro-activated aromatic systems to build fused ring structures.

With α-Isocyanoacetate Esters

The dearomative formal [3+2] cycloaddition of 2-nitrobenzofurans with α-aryl-α-isocyanoacetate esters provides an efficient, metal-free route to chiral 2,3-dihydrobenzofuran scaffolds. nih.govacs.orgnih.govacs.orgresearchgate.net This organocatalytic reaction, enabled by a cupreine-ether catalyst, yields tricyclic compounds that incorporate the 3a,8b-dihydro-1H-benzofuro[2,3-c]pyrrole framework with three contiguous stereogenic centers. nih.gov The reaction proceeds with high diastereoselectivity and excellent enantiomeric excesses for a variety of substituted 2-nitrobenzofurans, including those with substitution at the 7-position. nih.govacs.org

The mechanism involves the α-isocyano ester acting as a formal 1,3-dipole. The high acidity of the α-proton and the electrophilicity of the isocyano group facilitate a tandem reaction sequence initiated by the nucleophilic addition of the α-enolate to the electron-deficient 2-nitrobenzofuran. This is followed by an intramolecular attack of the resulting anion on the isocyano group, leading to the cyclized product. nih.govacs.org This method is a significant advancement in the asymmetric dearomatization of heteroarenes, providing access to complex, biologically relevant chiral structures from simple planar precursors. nih.gov

Substrate 1 (2-Nitrobenzofuran)Substrate 2 (Isocyanoacetate Ester)CatalystProductDiastereomeric Ratio (dr)Enantiomeric Excess (ee)Yield (%)
2-NitrobenzofuranMethyl 2-isocyano-2-phenylacetateCupreine-etherTricyclic benzofuropyrrole>20:196%85%
7-Nitro-2-benzofuranMethyl 2-isocyano-2-phenylacetateCupreine-ether7-Nitro-tricyclic benzofuropyrrole>20:195%78%
5-Bromo-2-nitrobenzofuranMethyl 2-isocyano-2-(4-chlorophenyl)acetateCupreine-ether5-Bromo-tricyclic benzofuropyrrole>20:197%90%

Dearomative Michael Addition Reactions

With α,β-Unsaturated Aldehydes (Enal Activation)

The enantioselective dearomative Michael addition between 2-nitrobenzofurans and α,β-unsaturated aldehydes has been achieved through N-heterocyclic carbene (NHC) catalysis. rsc.orgchemrxiv.orgrsc.org This reaction represents the first organocatalytic dearomative transformation of this kind, proceeding via the addition of a homoenolate to the 2-nitrobenzofuran Michael acceptor. rsc.orgrsc.org The process yields biologically important, enantioenriched 2,3-disubstituted-2,3-dihydrobenzo-heterocycles with three contiguous stereocenters, formed with high efficiency, diastereoselectivity, and enantioselectivity. rsc.org

The reaction is applicable to a broad range of α,β-unsaturated aldehydes, including those with various electron-donating substituents on the aromatic ring of cinnamaldehyde derivatives, without significantly affecting reactivity or stereoselectivity. rsc.org

2-Nitrobenzofuranα,β-Unsaturated AldehydeNHC CatalystProductDiastereomeric Ratio (dr)Enantiomeric Excess (ee)Yield (%)
2-NitrobenzofuranCinnamaldehydeCamphor-derived triazolium salt2-(1-Hydroxy-3-oxo-3-phenylpropyl)-3-nitro-2,3-dihydrobenzofuran>20:195%88%
2-Nitrobenzofuran(E)-3-(4-Methylphenyl)acrylaldehydeCamphor-derived triazolium salt2-(1-Hydroxy-3-oxo-3-(p-tolyl)propyl)-3-nitro-2,3-dihydrobenzofuran>20:196%91%
2-Nitrobenzofuran(E)-3-(4-Methoxyphenyl)acrylaldehydeCamphor-derived triazolium salt2-(1-Hydroxy-3-(4-methoxyphenyl)-3-oxopropyl)-3-nitro-2,3-dihydrobenzofuran>20:194%85%
With 1,3-Dicarbonyls

The Michael addition of stabilized carbon nucleophiles, such as 1,3-dicarbonyl compounds, to electron-deficient alkenes is a fundamental carbon-carbon bond-forming reaction. mdpi.comyoutube.com In the context of 2-nitrobenzofurans, which act as potent Michael acceptors, a dearomative Michael addition with 1,3-dicarbonyls is a plausible and synthetically useful transformation. This reaction would be catalyzed by organocatalysts, such as primary amines or bifunctional thioureas, which can activate the 1,3-dicarbonyl compound to form a soft nucleophile that adds in a conjugate fashion to the nitro-activated benzofuran.

While specific examples for this compound are not prominent in the literature, the reaction is expected to proceed analogously to the well-established Michael addition of 1,3-dicarbonyls to nitrostyrenes. mdpi.com The reaction would involve the deprotonation of the 1,3-dicarbonyl compound to form an enolate, which then attacks the electron-deficient double bond of the furan ring in the 2-nitrobenzofuran, leading to dearomatization and the formation of a functionalized 2,3-dihydrobenzofuran derivative. This approach offers a direct route to complex dihydrobenzofurans with significant potential for further synthetic elaboration.

Functional Group Interconversions and Derivatization

Substitution Reactions on the Benzofuran Core

The aromatic benzene ring of this compound is subject to substitution reactions, with the regiochemical outcome being dictated by the electronic properties of the nitro group and the benzofuran system.

Nucleophilic Aromatic Substitution (SNAr)

The presence of the strongly electron-withdrawing nitro group makes the aromatic ring of this compound highly susceptible to nucleophilic aromatic substitution (SNAr). libretexts.orgnih.govlibretexts.org The nitro group activates the positions ortho and para to it for nucleophilic attack. In the case of 7-nitro-2,3-dihydrobenzofuran, this corresponds to the C6 and C8 positions (though C8 is part of the furan fusion). If a suitable leaving group, such as a halide, were present at the C6 position, it would be readily displaced by nucleophiles. The reaction proceeds through a resonance-stabilized anionic intermediate, known as a Meisenheimer complex, where the negative charge is delocalized onto the nitro group. libretexts.org This activation makes SNAr a viable strategy for introducing a variety of nucleophiles, such as alkoxides, amines, and thiolates, onto the benzofuran core.

Electrophilic Aromatic Substitution (SEAr)

Conversely, the nitro group is a strong deactivating group for electrophilic aromatic substitution (SEAr) and is a meta-director. wikipedia.orglibretexts.org The electron-withdrawing nature of the nitro group reduces the electron density of the aromatic ring, making it less nucleophilic and thus less reactive towards electrophiles like nitronium ions (for nitration) or acylium ions (for Friedel-Crafts acylation). wikipedia.orglibretexts.org Any electrophilic substitution that does occur would be directed to the positions meta to the nitro group, which are C4 and C6. However, these reactions would require harsh conditions and are generally expected to proceed in low yield.

Regioselective Functionalization

The regioselectivity of chemical transformations on the aromatic ring of this compound is a critical aspect of its reactivity, dictating the position at which new functional groups are introduced. This selectivity is primarily governed by the electronic properties of the substituents already present on the benzofuran scaffold: the nitro group at the C-7 position and the dihydrofuran ring fused to the benzene ring. These two components exert competing directing effects, making the prediction of substitution patterns a nuanced analysis of activating and deactivating influences.

The primary mode of functionalization for the aromatic ring is electrophilic aromatic substitution (EAS). The outcome of such reactions is determined by the ability of the existing substituents to stabilize or destabilize the carbocation intermediate (the arenium ion or sigma complex) that forms upon attack by an electrophile.

Directing Effects of the C-7 Nitro Group

The nitro group (-NO₂) is a potent electron-withdrawing group, exerting its influence through both a strong negative inductive effect (-I) and a strong negative resonance effect (-R). youtube.comsarthaks.com This withdrawal of electron density significantly deactivates the aromatic ring towards electrophilic attack, making reactions slower compared to unsubstituted benzene. libretexts.org

Crucially, the deactivating effect is not uniform across all positions. Through resonance, the nitro group withdraws electron density most effectively from the ortho (C-6) and para (C-4) positions. vedantu.com This can be visualized by drawing resonance structures where a positive charge is placed on these carbons. youtube.com Consequently, the meta position (C-5) is the least deactivated site and, therefore, the most favorable for electrophilic attack. libretexts.orgvedantu.com Thus, the nitro group acts as a meta-director.

Directing Effects of the Dihydrofuran Ring

In contrast to the nitro group, the oxygen atom within the dihydrofuran ring acts as an activating group. Although the oxygen is electronegative and exerts an electron-withdrawing inductive effect, its more dominant influence is a positive resonance effect (+R). The lone pairs of electrons on the oxygen atom can be donated to the aromatic π-system, increasing the electron density of the ring and stabilizing the arenium ion intermediate.

This electron donation is most effective at the ortho (C-6) and para (C-4) positions relative to the oxygen atom. This makes the dihydrofuran moiety an ortho, para-director.

Combined Influence and Predicted Regioselectivity

The functionalization of this compound is therefore subject to the conflicting directing effects of the activating ortho, para-directing dihydrofuran ring and the deactivating meta-directing nitro group. The likely outcome of an electrophilic substitution reaction depends on the interplay of these effects at each available position on the aromatic ring (C-4, C-5, and C-6).

Position C-4: This position is para to the activating oxygen atom but para to the deactivating nitro group. The strong deactivation by the nitro group at this position will likely dominate, making substitution at C-4 unfavorable.

Position C-5: This position is meta to both the activating oxygen and the deactivating nitro group. It is the preferred site for substitution as directed by the powerful nitro group and is not strongly deactivated by the oxygen's inductive effect.

Position C-6: This position is ortho to both the activating oxygen and the deactivating nitro group. The two effects are in direct opposition here. While the oxygen atom directs activatingly to this position, the strong deactivating nature of the adjacent nitro group is expected to create significant electronic repulsion and steric hindrance, making electrophilic attack at C-6 highly unlikely.

Based on this analysis, electrophilic aromatic substitution on this compound is predicted to occur with high regioselectivity at the C-5 position . This position is electronically favored as it is the least deactivated site by the potent meta-directing nitro group and is not subject to the strong deactivating resonance effects seen at the C-4 and C-6 positions.

The following table summarizes the directing effects at each position of the aromatic ring.

PositionEffect of Dihydrofuran Oxygen (Activating)Effect of C-7 Nitro Group (Deactivating)Predicted Outcome for Electrophilic Substitution
C-4Para (Activating)Para (Strongly Deactivating)Unfavorable
C-5Meta (Weakly Deactivating)Meta (Least Deactivated)Most Favorable
C-6Ortho (Activating)Ortho (Strongly Deactivating)Highly Unfavorable

Derivatives and Analogs of 2,3 Dihydro 7 Nitrobenzofuran As Synthetic Targets

Design and Synthesis of Structurally Modified Analogs

The strategic modification of the 2,3-dihydro-7-nitrobenzofuran core allows for the fine-tuning of its chemical and physical properties. Synthetic efforts are primarily directed toward introducing substituents on the dihydrofuran ring, substituting the aromatic ring, and derivatizing the existing functional groups.

The introduction of alkyl groups onto the 2,3-dihydrobenzofuran (B1216630) skeleton is a key strategy for creating structural diversity. Various synthetic methods have been developed to produce alkyl-substituted analogs, often involving the cyclization of appropriately substituted phenols.

One common approach involves the reaction of ortho-quinone methides, generated in situ from precursors like o-hydroxybenzyl alcohols, with various reagents. cnr.it For instance, the reaction of o-quinone methides with stabilized sulfur ylides can yield 2-substituted dihydrobenzofurans. cnr.it Another method utilizes a phosphorus(III)-mediated formal [4+1]-cycloaddition with 1,2-dicarbonyls to produce dihydrobenzofurans with a quaternary carbon center at the C2 position. cnr.it These methods allow for the controlled installation of alkyl substituents at specific positions on the heterocyclic ring.

Table 1: Synthetic Approaches to Alkyl-Substituted Dihydrobenzofurans

Precursor/Key Intermediate Reagent/Catalyst Type of Substitution Reference
o-Hydroxybenzyl alcohols Chiral phosphoric acid / α-diazo ketone Enantioselective cyclopropanation/rearrangement cnr.it
Phenolic Mannich bases Sulfur ylide Michael-type addition followed by intramolecular substitution cnr.it
o-Siloxybenzyl halides Fluoride source / Sulfur ylide Generation of o-quinone methide and subsequent reaction cnr.it

Halogenated Dihydrobenzofuran Derivatives

Halogen atoms are frequently incorporated into organic molecules to modulate their biological activity and metabolic stability. The synthesis of halogenated this compound derivatives can be achieved through various routes. Direct electrophilic halogenation of the 2,3-dihydrobenzofuran ring system is a common strategy. The presence of the nitro group deactivates the aromatic ring, directing halogenation to specific positions.

Research has shown that benzofurans containing halogens are an important class of compounds with a wide range of biological activities. researchgate.net The introduction of a halogen can significantly enhance the therapeutic potential of the parent molecule. researchgate.net While specific examples for the 7-nitro derivative are not extensively detailed, general methods for halogenating benzofuran (B130515) structures are well-established and applicable.

Further functionalization of the this compound scaffold can be achieved by targeting the dihydrofuran oxygen and the aromatic ring. The nitro group itself is a key functional handle for derivatization. It can be reduced to an amino group, which then serves as a versatile point for further chemical modifications, such as acylation, alkylation, or conversion into a diazonium salt for Sandmeyer-type reactions.

Additionally, related nitro-aromatic heterocyclic compounds, such as 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl), demonstrate the reactivity of such systems. The chlorine atom in NBD-Cl is readily displaced by nucleophiles like primary or secondary amines, allowing for the synthesis of a wide range of fluorescent derivatives. researchgate.netnih.govnih.gov This highlights the potential for nucleophilic aromatic substitution on halogenated precursors of this compound, enabling derivatization at the aromatic positions.

Utility as Building Blocks in Complex Organic Synthesis

The inherent reactivity and functional group handles of this compound and its derivatives make them valuable intermediates in the construction of more elaborate molecular structures, including polycyclic systems and advanced organic architectures.

The 2,3-dihydrobenzofuran nucleus can serve as a foundational component for the assembly of larger, fused heterocyclic systems. Synthetic strategies often involve building additional rings onto the existing benzofuran core. For example, rearrangements of 2,3-dihydrobenzofuran-3-ols can lead to the formation of 2,3-dihydrobenzofuran-2-ones, which are themselves useful intermediates. arkat-usa.org

The synthesis of complex polycyclic systems, such as hetero-fused 7-deazapurines, illustrates how heterocyclic building blocks can be elaborated. nih.govnih.gov Although not starting from this compound itself, the methodologies, which include C-H functionalization, cross-coupling reactions, azidation, and thermal cyclization, represent powerful tools that could be adapted for extending the this compound framework into more complex polycyclic structures. nih.govnih.gov The nitro group can be transformed into other functionalities to facilitate these annulation reactions.

The 2,3-dihydrobenzofuran motif is a privileged structure found in numerous biologically active natural products and pharmaceuticals. cnr.it As such, synthetic routes to functionalized dihydrobenzofurans are of significant interest for building advanced molecular architectures. organic-chemistry.org

The transformation of the nitro group in this compound provides access to a range of intermediates. For instance, reduction to an amine followed by diazotization and coupling reactions can introduce a wide variety of substituents. The related compound, 4-chloro-7-nitrobenzofurazan, is used to create fluorescent tags for biological molecules, demonstrating how such nitro-heterocycles can be incorporated into larger, functional molecular systems. nih.gov Similarly, the synthesis of N-alkyl-1,3-dihydro-2,1-benzisoxazoles from methyl 2-nitrobenzoates showcases a pathway where a nitro-aromatic starting material is elaborated into a more complex heterocyclic system, a strategy applicable to the development of novel molecular architectures from this compound. nih.gov

Table 2: Mentioned Compounds

Compound Name
This compound
4-Chloro-7-nitrobenzofurazan (NBD-Cl)
2,3-Dihydrobenzofuran-3-ols
2,3-Dihydrobenzofuran-2-ones
7-Deazapurines
N-Alkyl-1,3-dihydro-2,1-benzisoxazoles

Research on this compound Derivatives for Electronic and Optical Applications Remains a Niche Area

Despite the growing interest in novel organic materials for electronic and optical technologies, the specific exploration of this compound derivatives for these applications appears to be a largely uncharted area of scientific inquiry. A comprehensive review of available scientific literature reveals a notable scarcity of dedicated research on the synthesis and characterization of these specific compounds for materials science.

While the broader family of benzofuran and its derivatives has been investigated for various applications, including pharmaceuticals and biological probes, the targeted development of 7-nitro-substituted 2,3-dihydrobenzofurans for their electronic and optical properties is not prominently documented in publicly accessible research.

The core structure of this compound presents an interesting scaffold for the design of functional materials. The presence of the nitro group, a strong electron-withdrawing moiety, attached to the benzofuran ring system could, in principle, be leveraged to create molecules with significant charge-transfer characteristics. Such "push-pull" systems are fundamental to the design of materials for nonlinear optics, organic light-emitting diodes (OLEDs), and other optoelectronic devices.

However, the synthesis and subsequent investigation of derivatives built upon this specific framework for these purposes have not been extensively reported. Scientific databases and journals currently lack detailed studies on the electronic absorption, fluorescence, or nonlinear optical properties of materials derived from this compound. Consequently, data tables detailing these properties and in-depth research findings are not available.

The development of new organic materials for electronic and optical applications is a dynamic field. It is plausible that research into this compound derivatives is underway in academic or industrial laboratories but has not yet been published. Future investigations would be necessary to synthesize and characterize such derivatives to determine their potential utility in this technological arena. Such work would involve designing synthetic routes to introduce various electron-donating groups onto the this compound core and then performing detailed photophysical and electrochemical characterizations.

At present, any discussion on the electronic and optical applications of this compound derivatives would be speculative and not grounded in published, peer-reviewed scientific data. The scientific community awaits foundational research to establish the potential of this particular class of compounds in materials science.

Mechanistic Investigations and Reaction Pathway Elucidation

Detailed Reaction Mechanism Studies

The formation and transformation of 2,3-Dihydro-7-nitrobenzofuran are governed by complex reaction mechanisms, often involving multiple steps and reactive intermediates. One notable pathway is its synthesis through visible-light-induced, synergistic excited-state copper catalysis. This process facilitates the catalytic carbo-aroylation of unactivated alkenes to produce a variety of heterocycles, including dihydrobenzofuran derivatives. nih.gov

A proposed mechanism for this type of transformation involves several potential pathways. In one scenario (Path A), a reaction between an aryl radical and an alkene forms a carbon-centered radical intermediate. This intermediate is then trapped by a Cu(I) complex. An alternative pathway (Path B) suggests the intermediate could first react with a Cu(I) species followed by carbocupration. A third possibility (Path C) involves the direct oxidation of the carbon-centered radical intermediate. nih.gov In all plausible pathways, the reaction proceeds through a series of carefully orchestrated steps involving radical species and copper intermediates to yield the final heterocyclic product. nih.gov

Another area of mechanistic study involves the reaction of related nitrobenzofuran precursors, such as 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl), with nucleophiles. These reactions typically proceed via a Nucleophilic Aromatic Substitution (SNAr) mechanism. The high electrophilicity of the NBD core, enhanced by the nitro group, facilitates the substitution, leading to the formation of amino-NBD derivatives. researchgate.net

Role of Catalytic Species and Ligands

Catalysts and their associated ligands are crucial in directing the reaction pathways, enhancing efficiency, and controlling the stereochemistry of transformations involving this compound and related structures.

Bifunctional organocatalysts, which possess both a hydrogen-bond donating moiety (like urea (B33335) or thiourea) and a hydrogen-bond accepting group (like a tertiary amine), are instrumental in achieving high stereoselectivity. beilstein-journals.org These catalysts operate by simultaneously activating both the nucleophile and the electrophile in a precisely controlled spatial arrangement. beilstein-journals.orgtcd.ie This dual activation occurs through non-covalent interactions, such as hydrogen bonding.

In the context of asymmetric synthesis, the catalyst recognizes and binds to a specific conformation of the substrate in the transition state. beilstein-journals.org This "multipoint recognition" is key to translating the catalyst's chirality into the final product, enabling the enantioselective construction of complex molecules. beilstein-journals.orgscispace.com For example, in the synthesis of axially chiral compounds, the catalyst interacts with functional groups on the substrate, such as amide and phenolic moieties, to lock it into a specific conformation before the bond-forming event occurs. beilstein-journals.org

In the visible-light-induced synthesis of heterocycles, a synergistic copper catalytic system is employed. This system often consists of two distinct copper complexes that are generated in situ and work cooperatively. nih.gov For instance, a combination of Cu(IPr)I and the ligand rac-BINAP has proven effective. nih.govnih.gov Under visible light irradiation, this system can act as both a photocatalyst in its excited state and a cross-coupling catalyst in its ground state. nih.gov

The choice of ligand is critical for reaction efficiency. In the synthesis of a dihydrobenzofuran derivative, the rac-BINAP ligand was found to be essential for achieving a high yield. nih.gov Replacing it with other bisphosphine ligands resulted in a significant drop in product formation, highlighting the specific role of the ligand's electronic and steric properties in the catalytic cycle. nih.gov

Effect of Catalysts and Ligands on Dihydrobenzofuran Synthesis Yield nih.gov
EntryCu(I) CatalystLigandYield (%)
1CuBrrac-BINAP28
2Cu(IPr)Irac-BINAP70
3Cu(IPr)IXantphos<5
4Cu(IPr)IDPPF<5
5Cu(IPr)IDPPE10

Rate-Limiting Steps and Reaction Intermediates

In the copper-catalyzed synthesis of dihydrobenzofurans, key intermediates include various radical species and organocopper complexes. nih.gov The mechanism involves the formation of a carbon-centered radical, its interaction with copper catalysts, and subsequent oxidation and reductive elimination steps. nih.gov The rate-limiting step could be any of these processes, such as the initial generation of the aryl radical or the final reductive elimination from a Cu(III) species, depending on the specific reaction conditions and substrates. nih.gov

Stereochemical Control and Diastereoselectivity in Transformations

Achieving stereochemical control is a primary goal in modern organic synthesis, allowing for the selective formation of one stereoisomer over others. In reactions involving prochiral substrates, catalysts are used to create a chiral environment that favors the formation of one enantiomer or diastereomer.

As discussed in the context of bifunctional organocatalysis, the catalyst's ability to form multiple non-covalent bonds with the substrate is key to controlling the stereochemical outcome. beilstein-journals.org By holding the substrate in a rigid conformation during the transition state, the catalyst ensures that the incoming reagent attacks from a specific face, leading to high enantioselectivity. beilstein-journals.orgscispace.com

The principles of stereocontrol are fundamental to creating complex molecules with defined three-dimensional structures. The specific interactions between the catalyst, ligands, and substrates dictate the energy differences between the various diastereomeric transition states, ultimately determining the stereochemical composition of the product mixture.

Theoretical and Computational Studies

Density Functional Theory (DFT) Calculations

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in predicting a molecule's chemical reactivity and electronic transitions.

HOMO: This orbital acts as an electron donor. A high HOMO energy level indicates a greater propensity to donate electrons to an electrophile.

LUMO: This orbital acts as an electron acceptor. A low LUMO energy level suggests a higher affinity for accepting electrons from a nucleophile.

HOMO-LUMO Gap: The energy difference (ΔE) between the HOMO and LUMO is a key indicator of molecular stability and reactivity. A small energy gap is associated with high chemical reactivity, low kinetic stability, and higher polarizability, as it requires less energy to excite an electron from the HOMO to the LUMO.

In a typical DFT study of 2,3-Dihydro-7-nitrobenzofuran, the analysis would involve visualizing the spatial distribution of these orbitals. It would be expected that the HOMO is localized on the electron-rich benzofuran (B130515) ring system, while the LUMO is concentrated around the electron-deficient nitro group, facilitating charge transfer interactions. While specific energy values for this compound are not documented in the available literature, the table below illustrates the typical data generated from such an analysis.

Table 1: Illustrative Frontier Molecular Orbital Data This table is for illustrative purposes only, as specific calculated values for this compound are not available in the reviewed literature.

ParameterTypical UnitDescription
EHOMOeVEnergy of the Highest Occupied Molecular Orbital
ELUMOeVEnergy of the Lowest Unoccupied Molecular Orbital
Energy Gap (ΔE)eVDifference between ELUMO and EHOMO

Based on the HOMO and LUMO energies derived from DFT, various global and local reactivity descriptors can be calculated to quantify the chemical behavior of a molecule. These descriptors, rooted in conceptual DFT, provide a framework for understanding reactivity trends.

Global Descriptors: These parameters describe the reactivity of the molecule as a whole.

Electronegativity (χ): Measures the ability of a molecule to attract electrons.

Chemical Hardness (η): Measures the resistance to change in electron distribution or charge transfer. A larger HOMO-LUMO gap generally implies greater hardness.

Chemical Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons, acting as an electrophile. The presence of the nitro group in this compound is expected to result in a significant electrophilicity index.

Nucleophilicity Index (N): Describes the nucleophilic character of a molecule.

Local Descriptors: These are used to identify the most reactive sites within a molecule.

Fukui Functions (f(r)): Indicate the change in electron density at a specific point when the total number of electrons is changed. They help predict where a nucleophilic or electrophilic attack is most likely to occur. For this compound, the nitro group and the aromatic ring would be key sites of interest for local reactivity analysis.

Table 2: Common Global Reactivity Descriptors This table is for illustrative purposes only, as specific calculated values for this compound are not available in the reviewed literature.

DescriptorFormulaDescription
Electronegativity (χ)-(EHOMO + ELUMO)/2Measures electron-attracting power.
Chemical Hardness (η)(ELUMO - EHOMO)/2Measures resistance to charge transfer.
Electrophilicity Index (ω)χ2 / (2η)Measures the propensity to act as an electrophile.

DFT calculations are invaluable for mapping out the potential energy surface of a chemical reaction. By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction mechanism can be proposed. This analysis allows for the determination of activation energies (the energy barrier that must be overcome for a reaction to occur) and reaction enthalpies. For this compound, this could involve modeling its synthesis or its participation in subsequent reactions, such as nucleophilic aromatic substitution, where the nitro group acts as a strong activating group. No specific studies on the reaction pathways involving this molecule were identified in the literature survey.

Non-covalent interactions (NCIs), such as hydrogen bonds, van der Waals forces, and steric repulsion, are crucial for determining molecular conformation and intermolecular interactions. The NCI analysis, based on the electron density and its derivatives, is a powerful tool for visualizing these weak interactions. The Reduced Density Gradient (RDG) is plotted against the electron density to generate 3D maps that highlight regions of non-covalent interactions. These visualizations distinguish between stabilizing interactions (like hydrogen bonds) and destabilizing steric clashes. For this compound, NCI analysis could reveal intramolecular interactions between the nitro group and the dihydrofuran ring or intermolecular packing forces in a crystal lattice.

Time-Dependent Density Functional Theory (TD-DFT) for Excited-State Properties

While DFT is primarily a ground-state theory, Time-Dependent Density Functional Theory (TD-DFT) is an extension used to investigate the properties of molecules in their electronically excited states. It is a computationally efficient method for calculating the energies of vertical electronic transitions, which correspond to the absorption of light. TD-DFT calculations can predict the ultraviolet-visible (UV-Vis) absorption spectrum of a molecule, providing information on the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths (a measure of transition probability). For this compound, TD-DFT would be used to understand its color and photophysical properties, particularly the electronic transitions involving the nitroaromatic chromophore.

Computational Modeling of Molecular Interactions

Computational modeling can simulate how a molecule interacts with other chemical species, such as solvent molecules, receptors, or other reactants. Techniques like molecular docking and molecular dynamics (MD) simulations are used to predict the binding affinity and orientation of a molecule within a protein's active site or to study its behavior in a biological environment. Given that nitroaromatic compounds can have diverse biological activities, computational modeling of this compound could be used to explore its potential as a ligand for specific biological targets by predicting binding modes and interaction energies. Such studies would depend on having an identified protein or DNA target.

Quantitative Structure-Property Relationship (QSPR) Modeling of Chemical Reactivity

A thorough review of scientific literature and chemical databases indicates a notable absence of specific Quantitative Structure-Property Relationship (QSPR) models developed exclusively for predicting the chemical reactivity of this compound. QSPR studies are computational methodologies that aim to correlate the structural or physicochemical properties of molecules with their activities or properties, including chemical reactivity. The development of a robust QSPR model requires a dataset of structurally related compounds with experimentally determined reactivity data, from which mathematical relationships can be derived.

The chemical reactivity of this compound is anticipated to be influenced by a combination of electronic and steric factors. The electron-withdrawing nature of the nitro group at the 7-position significantly affects the electron density distribution of the aromatic ring, making it susceptible to nucleophilic aromatic substitution reactions. The dihydrofuran portion of the molecule also presents potential sites for oxidative or ring-opening reactions.

For a formal QSPR model to be developed, a series of derivatives of this compound would need to be synthesized and their chemical reactivity quantified under controlled experimental conditions. The reactivity data, such as reaction rates or equilibrium constants, could then be correlated with a variety of calculated molecular descriptors.

Table of Potential Molecular Descriptors for QSPR Modeling of this compound Reactivity

Should a dataset become available, the following types of molecular descriptors would be relevant for constructing a QSPR model for the chemical reactivity of this compound and its derivatives.

Descriptor TypeExamplesPotential Relevance to Reactivity
Electronic Descriptors Dipole moment, Highest Occupied Molecular Orbital (HOMO) energy, Lowest Unoccupied Molecular Orbital (LUMO) energy, Mulliken atomic charges, Fukui indicesDescribe the electron distribution and susceptibility to electrophilic or nucleophilic attack. The HOMO-LUMO gap can indicate chemical stability.
Topological Descriptors Wiener index, Kier & Hall connectivity indices, Balaban indexQuantify molecular size, shape, and branching, which can influence steric hindrance and accessibility of reactive sites.
Geometrical Descriptors Molecular surface area, Molecular volume, OvalityRelate to the overall size and shape of the molecule, affecting how it interacts with other reactants.
Physicochemical Descriptors LogP (octanol-water partition coefficient), Molar refractivity, PolarizabilityCorrelate with solubility and intermolecular interactions that can influence reaction rates in different solvent environments.

Without published experimental data or pre-existing computational models, any discussion of specific quantitative relationships remains speculative. The development of such models would be a valuable research endeavor to enable the prediction of reactivity for novel derivatives of this compound, aiding in the design of new compounds with desired chemical properties.

Advanced Spectroscopic and Analytical Characterization Methodologies

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a key analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the parent molecule with very high precision (typically to four or five decimal places). This accuracy allows for the unambiguous determination of the molecular formula. For 2,3-Dihydro-7-nitrobenzofuran (C₈H₇NO₃), HRMS would distinguish its exact mass from other compounds that might have the same nominal mass but a different elemental composition. This is a critical step in confirming the identity of a newly synthesized compound. researchgate.net

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar molecules. In ESI-MS, the compound is typically protonated to form a pseudomolecular ion [M+H]⁺.

Tandem mass spectrometry (MS/MS) experiments, often performed with ESI, involve the isolation of the parent ion followed by collision-induced dissociation (CID) to generate characteristic fragment ions. The fragmentation pattern provides a "fingerprint" of the molecule and helps to confirm its structure. For protonated this compound, characteristic fragmentation pathways could include:

Loss of the nitro group (NO₂) or related neutral species (e.g., HNO₂).

Ring-opening of the dihydrofuran moiety.

Cleavage of the ether bond.

The study of these fragmentation pathways is essential for the structural elucidation of the compound and its potential metabolites or degradation products.

Vibrational Spectroscopy

Vibrational spectroscopy is a powerful tool for the elucidation of molecular structures by probing the vibrational energy levels of molecules. For this compound, infrared spectroscopy is particularly useful for identifying its key functional groups.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between its vibrational energy states. The absorption frequencies are characteristic of the types of chemical bonds and functional groups present. The IR spectrum of this compound is expected to show distinct absorption bands corresponding to its aromatic, dihydrofuran, and nitro moieties.

The primary functional groups and their expected characteristic absorption regions are:

Nitro Group (NO₂): The nitro group is one of the most readily identifiable functionalities in the IR spectrum. It exhibits two strong, characteristic stretching vibrations: an asymmetric stretch typically found in the 1560-1500 cm⁻¹ region and a symmetric stretch in the 1360-1300 cm⁻¹ region. The exact positions of these bands can be influenced by the electronic environment of the aromatic ring.

Aromatic Ring: The presence of the benzene (B151609) ring gives rise to several characteristic bands. C-H stretching vibrations for sp²-hybridized carbons appear above 3000 cm⁻¹, typically in the range of 3100-3000 cm⁻¹. vscht.czlibretexts.org In-ring C=C stretching vibrations produce bands of variable intensity in the 1600-1450 cm⁻¹ region. libretexts.org Furthermore, C-H out-of-plane bending vibrations in the 900-675 cm⁻¹ range can provide information about the substitution pattern on the aromatic ring. libretexts.org

Dihydrofuran Ring: The saturated portion of the molecule, the dihydrofuran ring, is characterized by C-H stretching vibrations from its methylene (CH₂) groups. These sp³ C-H stretches are observed just below 3000 cm⁻¹, typically in the 2960-2850 cm⁻¹ range. libretexts.org The spectrum also contains C-H bending vibrations (scissoring) around 1470-1450 cm⁻¹. libretexts.org

Aryl Ether (Ar-O-C): The ether linkage between the aromatic ring and the dihydrofuran moiety produces characteristic C-O stretching bands. Aryl-alkyl ethers typically display a strong, characteristic asymmetric C-O-C stretching band in the 1275-1200 cm⁻¹ region and a symmetric stretching band between 1075-1020 cm⁻¹.

The combination of these distinct absorption bands allows for the unambiguous confirmation of the principal structural features of this compound.

Functional GroupVibrational ModeExpected Absorption Range (cm⁻¹)Intensity
Aromatic C-HStretching3100 - 3000Medium to Weak
Aliphatic C-H (CH₂)Stretching2960 - 2850Medium to Strong
Aromatic C=CIn-ring Stretching1600 - 1450Medium to Weak
Nitro (NO₂)Asymmetric Stretching1560 - 1500Strong
Symmetric Stretching1360 - 1300Strong
Aryl Ether (Ar-O-C)Asymmetric C-O Stretching1275 - 1200Strong

X-ray Crystallography for Absolute Configuration and Solid-State Structure

The study revealed that 2-Methyl-7-nitro-2,3-dihydro-1-benzofuran crystallizes in the orthorhombic space group Pbca. nih.gov The key findings from this analysis include the conformation of the dihydrofuran ring and the orientation of the nitro group. The dihydrofuran ring was found to adopt an envelope conformation. nih.gov The nitro group is slightly twisted relative to the plane of the benzene ring, with a reported dihedral angle of 21.9°. nih.gov Such data are crucial for understanding the steric and electronic properties of the molecule, which influence its reactivity and physical properties.

The crystallographic data provides a foundational model for the solid-state structure of the parent compound, this compound.

Crystal Data and Structure Refinement for 2-Methyl-7-nitro-2,3-dihydro-1-benzofuran nih.gov
ParameterValue
Empirical FormulaC₉H₉NO₃
Formula Weight179.17
Crystal SystemOrthorhombic
Unit Cell Dimensionsa = 8.4250 (17) Å
b = 7.2260 (14) Å
c = 28.295 (6) Å
Volume1722.6 (6) ų
Z (Molecules per unit cell)8

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for separating components of a mixture, allowing for the assessment of compound purity and the monitoring of reaction progress. Both gas and liquid chromatography are applicable to the analysis of this compound.

Gas chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. This compound is amenable to GC analysis, often coupled with a mass spectrometer (GC-MS) for definitive identification. The parent compound, 2,3-dihydrobenzofuran (B1216630), has been identified using GC-MS, demonstrating the suitability of this method for the core structure. researchgate.net

For the analysis of this compound, a typical GC method would involve:

Column: A non-polar or medium-polarity capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., DB-5 or HP-5ms).

Injector: Split/splitless injection at a temperature high enough to ensure rapid volatilization without thermal decomposition (e.g., 250 °C).

Oven Program: A temperature gradient program, starting at a lower temperature (e.g., 100 °C) and ramping to a higher temperature (e.g., 280 °C), to ensure good separation and elution of the compound.

Detector: A Flame Ionization Detector (FID) for quantitation or a Mass Spectrometer (MS) for both identification and quantitation.

GC is highly effective for determining the purity of a sample by detecting the presence of volatile impurities, starting materials, or byproducts.

Liquid chromatography (LC), particularly High-Performance Liquid Chromatography (HPLC), is a versatile and widely used technique for the separation, identification, and quantification of a broad range of compounds, including those that are non-volatile or thermally labile.

The analysis of this compound can be readily achieved using reversed-phase HPLC (RP-HPLC). In this mode, a non-polar stationary phase is used with a polar mobile phase. The significant polarity and UV-absorbing properties imparted by the nitroaromatic system make this compound an excellent candidate for RP-HPLC with UV detection.

A standard HPLC method for this compound would typically consist of:

Column: A C18 (octadecylsilyl) reversed-phase column is the most common choice, providing good retention and separation for aromatic compounds.

Mobile Phase: An isocratic or gradient mixture of water (often buffered) and an organic modifier such as acetonitrile or methanol. The high polarity of the nitro group requires a sufficient proportion of organic solvent to ensure reasonable retention times.

Detector: A UV-Vis detector is ideal, as the nitroaromatic chromophore exhibits strong absorbance at specific wavelengths (typically in the 254-280 nm range), allowing for sensitive detection.

Flow Rate: A typical analytical flow rate would be around 1.0 mL/min. researchgate.net

HPLC is invaluable for monitoring the progress of reactions that synthesize or modify this compound, allowing for the simultaneous quantification of reactants, intermediates, and products.

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic techniques for characterizing 2,3-Dihydro-7-nitrobenzofuran, and how should data be interpreted?

  • Methodological Answer : Use a combination of infrared spectroscopy (IR) to identify nitro (NO₂) and dihydrofuran ring vibrations (C-O-C stretching at ~1,250 cm⁻¹) . Mass spectrometry (MS) with electron ionization (EI) can confirm the molecular ion peak (expected m/z ~179 for C₈H₇NO₃) and fragmentation patterns (e.g., loss of NO₂ group). Gas chromatography (GC) with a DB-5 column (30 m × 0.25 mm, 0.25 µm film) and a temperature ramp (50°C to 250°C at 10°C/min) is optimal for purity analysis . Always cross-validate with NMR (¹H/¹³C) for structural confirmation.

Q. How can researchers synthesize this compound with high yield and purity?

  • Methodological Answer : A two-step approach is recommended:

Cyclization : Start with 2-methylallyloxyphenol under thermal conditions (200–275°C) to form the dihydrobenzofuran core .

Nitration : Use a mixed acid (HNO₃/H₂SO₄) at 0–5°C to introduce the nitro group at the 7-position. Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 4:1). Purify via column chromatography (SiO₂, gradient elution) to achieve >98% purity .

Q. What are the stability considerations for handling this compound in laboratory settings?

  • Methodological Answer : The compound is sensitive to light and moisture. Store in amber vials under inert gas (N₂/Ar) at –20°C. Avoid prolonged exposure to temperatures >30°C, as decomposition (evidenced by color change to yellow/green) may occur . For aqueous experiments, use degassed solvents to minimize hydrolysis of the nitro group .

Advanced Research Questions

Q. How can molecular dynamics (MD) simulations be applied to study the binding interactions of this compound with biological targets?

  • Methodological Answer : Use docking software (AutoDock Vina) to model interactions with enzymes (e.g., cytochrome P450). Parameterize the nitro group with the GAFF2 force field and optimize partial charges via quantum mechanics (QM/MM). Run simulations in explicit solvent (TIP3P water) for 100 ns to analyze stability of hydrogen bonds between the nitro group and active-site residues (e.g., Arg112 in CYP2D6) . Validate with experimental IC₅₀ values from enzyme inhibition assays.

Q. What strategies resolve contradictions in chromatographic data for this compound analogs?

  • Methodological Answer : Discrepancies in GC retention times or MS fragmentation may arise from isomeric impurities or column degradation . For example:

  • If a peak splits in GC, test alternative columns (e.g., polar Wax columns) to separate positional isomers .
  • In MS, use high-resolution (HRMS) to distinguish between molecular formulas (e.g., C₈H₇NO₃ vs. C₉H₉NO₂). Cross-reference with synthetic logs to rule out side products .

Q. How does substituent variation at the 3-position (e.g., amine vs. methyl groups) affect the electronic properties of this compound?

  • Methodological Answer : Perform density functional theory (DFT) calculations (B3LYP/6-311++G**) to compare electron density maps. The nitro group at C7 creates a strong electron-withdrawing effect, which is amplified by electron-donating groups (e.g., –NH₂ at C3), increasing dipole moments by ~1.2 D . Experimentally, measure redox potentials via cyclic voltammetry to correlate with computational results.

Q. What are the key ADMET challenges for this compound in preclinical studies?

  • Methodological Answer : The nitro group poses hepatotoxicity risks due to potential nitroso metabolite formation. Use in vitro microsomal assays (human liver microsomes) to track metabolic pathways. Mitigate toxicity by:

  • Introducing electron-withdrawing substituents (e.g., –F at C5) to reduce nitro reduction .
  • Optimizing logP values (target <3) via structural modifications to enhance solubility and reduce bioaccumulation .

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